molecular formula C18H16N6OS2 B2718245 N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226431-56-6

N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2718245
CAS No.: 1226431-56-6
M. Wt: 396.49
InChI Key: YRIKCPIBMMSXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, featuring a distinct molecular architecture that incorporates both benzothiazole and aminothiazole motifs linked through an acetamide spacer. Compounds containing the 2-aminothiazole scaffold, a fundamental part of this molecule, have emerged as promising agents in oncology research, demonstrating potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines (Biochem Pharmacol. 2021;193:114782). The benzothiazole core is a privileged structure in pharmacology, known to confer a wide spectrum of biological activities, including potential applications in cancer treatment and as a scaffold for investigating neurodegenerative disorders (Arch Pharm (Weinheim). 2015 Apr;348(4):254-65; Molbank 2021, 2021(3), M1260). Furthermore, the 4,6-dimethylpyrimidinyl moiety is a key structural feature found in potent and selective inhibitors of epigenetic targets such as Sirtuin 2 (Sirt2), suggesting this compound may have research value in the field of epigenetics and cancer (Molecules. 2025;30(8):1728). The integration of these pharmacophores into a single molecule makes this compound a compelling candidate for researchers exploring novel small-molecule inhibitors for kinases, epigenetic regulators, and other therapeutic targets. Researchers can utilize this compound as a chemical tool to probe biological pathways or as a lead structure for further optimization. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity and mechanism of action in their biological systems of interest.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-10-7-11(2)20-16(19-10)24-17-21-12(9-26-17)8-15(25)23-18-22-13-5-3-4-6-14(13)27-18/h3-7,9H,8H2,1-2H3,(H,22,23,25)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIKCPIBMMSXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide Similar compounds have been shown to exhibit antibacterial activity.

Pharmacokinetics

The ADME properties and bioavailability of This compound Similar compounds have been reported to show a favourable pharmacokinetic profile.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit bactericidal activity against staphylococcus aureus.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its mechanisms of action against various diseases.

Chemical Structure and Synthesis

The compound features a complex molecular structure characterized by the presence of a benzo[d]thiazole moiety and a pyrimidine derivative. The synthesis typically involves multi-step reactions that include the formation of thiazole rings and subsequent coupling with the benzo[d]thiazole unit. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as NMR and IR spectroscopy for structural confirmation.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. A structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring enhance cytotoxicity by improving interactions with cellular targets involved in apoptosis pathways .

Inhibition of Acetylcholinesterase

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds containing similar heterocyclic structures have demonstrated potent AChE inhibition, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels in the brain.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory properties of related compounds through their action as cyclooxygenase (COX) inhibitors. The biological assays indicated significant inhibition of COX-2 activity, which is linked to inflammatory processes. The structure of this compound may contribute to its effectiveness as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AnticancerThiazole Derivative1.61
AChE InhibitionCoumarin-Thiazole Hybrid2.7
COX InhibitionN-(benzo[d]thiazol-2-yl) DerivativeNot specified

Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole derivatives, including those similar to N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide. In particular, compounds with thiazole moieties have shown significant efficacy in models of epilepsy. For instance, studies have demonstrated that certain thiazole-integrated compounds exhibit protective effects against seizures induced by maximal electroshock (MES) tests, suggesting their potential as anticonvulsants .

Case Study:
A specific derivative was tested and displayed a median effective dose (ED50) comparable to established anticonvulsants like sodium valproate, indicating its promise for further development in treating seizure disorders .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit tumor cell proliferation across various cancer cell lines. Recent studies have synthesized thiazole-pyridine hybrids that demonstrated significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cell lines.

Data Table: Antitumor Efficacy of Thiazole Derivatives

Compound NameCell LineIC50 Value (µM)Reference
Thiazole-Pyridine Hybrid AMCF-75.71
Thiazole-Pyridine Hybrid BPC38.23
Thiazole-Pyridine Hybrid CHepG27.45

These findings suggest that the incorporation of thiazole and pyridine rings can enhance the anticancer activity of the base compound, leading to the development of new therapeutic agents .

Antibacterial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with several studies indicating that these compounds can exhibit significant antibacterial effects against various pathogens. The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity.

Case Study:
A recent investigation into thiazole-based compounds revealed that certain derivatives displayed antibacterial activity comparable to standard antibiotics such as norfloxacin. This highlights the potential for developing new antimicrobial agents from thiazole-containing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on molecular features, synthesis, and biological implications.

Benzothiazole-Pyrimidine Hybrids

Compound Name Key Structural Differences Biological/Physical Properties Synthesis Highlights
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine Lacks acetamide and thiazole moieties; direct amine linkage between benzothiazole and pyrimidine. Forms centrosymmetric dimers via N–H⋯N hydrogen bonds; potential for crystallographic stability. Condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acidic conditions.
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Replaces benzothiazole with benzimidazole. Improved π-π stacking due to planar benzimidazole; R factor = 0.044 in crystallography. Similar to , but using benzimidazole precursors.

Thiazole-Acetamide Derivatives

Compound Name Key Structural Differences Biological/Physical Properties Synthesis Highlights
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl substituent instead of pyrimidine-benzothiazole system. Exhibits intermolecular N–H⋯N hydrogen bonds (R₂²(8) motif); antimicrobial activity inferred from structural analogs. Carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole.
N-(4-Phenyl-2-thiazolyl)acetamide Simple phenyl-thiazole-acetamide structure. Limited crystallographic data; baseline activity in preliminary screenings. Derived from 2-amino-4-substituted thiazole and acetonitrile with AlCl₃.

Key Insights: The target compound’s pyrimidine-amino group may offer enhanced hydrogen-bonding capacity compared to halogenated or phenyl-substituted analogs, influencing solubility and target affinity .

Pyrimidine-Thiazole-Acetamide Analogs

Compound Name Key Structural Differences Biological/Physical Properties Synthesis Highlights
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) Thioether linkage vs. amino group; propargyloxy-benzyl substituent. Potential dual Sirt2/HDAC6 inhibition due to thioether’s electron-withdrawing effects. Multi-step synthesis involving thiol-alkylation and amidation.
2-((4-(4-Chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide Chlorofuran-thiazole and diphenylpyrimidine substituents. Broader antimicrobial spectrum due to lipophilic diphenyl groups. Glycinate ester intermediates coupled with substituted pyrimidines.

Key Insights: The amino linkage in the target compound may improve water solubility relative to thioether or chlorofuran-containing derivatives, while the 4,6-dimethylpyrimidine group balances steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.